molecular formula C8H18Cl2N2 B1403957 2,7-Diazaspiro[4.5]decane dihydrochloride CAS No. 1334499-87-4

2,7-Diazaspiro[4.5]decane dihydrochloride

Cat. No.: B1403957
CAS No.: 1334499-87-4
M. Wt: 213.15 g/mol
InChI Key: LHVVPDCZMCURSE-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decane dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which consists of a spiro-linked diaza compound with two hydrochloride groups.

Biochemical Analysis

Biochemical Properties

2,7-Diazaspiro[4.5]decane dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway. This interaction is crucial for its potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . By inhibiting RIPK1, this compound prevents necroptosis, thereby protecting cells from programmed cell death. This effect on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition leads to a decrease in the expression of genes associated with the necroptotic pathway, thereby exerting its protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its protective effects on cells, indicating its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its effects . Understanding the transport mechanisms is essential for predicting the compound’s distribution and optimizing its delivery to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in the necroptotic pathway . This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps such as recrystallization or chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,7-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
  • 6-Phenyl-1-azaspiro[4.5]decane hydrochloride

Uniqueness

2,7-Diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two hydrochloride groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,9-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(6-9-4-1)3-5-10-7-8;;/h9-10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVVPDCZMCURSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857103
Record name 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-87-4
Record name 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Diazaspiro[4.5]decane dihydrochloride
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